Favipiravir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Favipiravir works by inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme, a crucial enzyme for viral replication []. RdRp helps the virus create copies of its RNA genome, which is essential for the virus to spread and infect new cells. Favipiravir interferes with this process by incorporating itself into the viral RNA chain, causing mutations and ultimately stopping the virus from replicating [].

This mechanism of action is distinct from other antiviral drugs, making Favipiravir a potential candidate for treating viruses that have developed resistance to existing medications.

Research on Favipiravir for COVID-19

Favipiravir has been extensively studied as a potential treatment for COVID-19 caused by the SARS-CoV-2 virus. Early in vitro and animal studies showed promising results, suggesting Favipiravir could inhibit SARS-CoV-2 replication [].

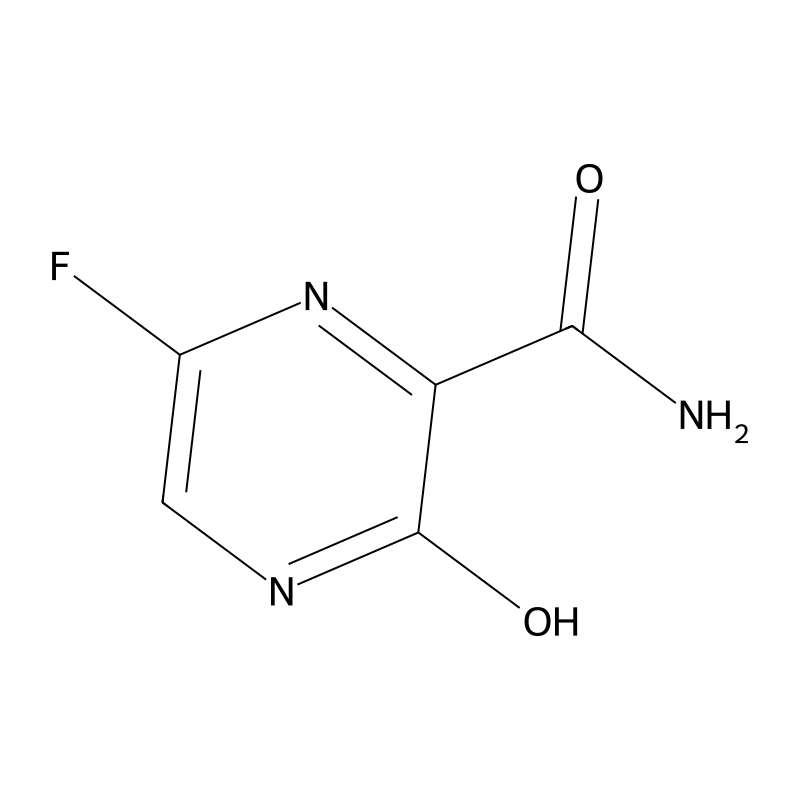

Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is classified as a pyrazinecarboxamide. It was initially developed in Japan by Toyama Chemical Co. for the treatment of influenza and has since been repurposed for use against COVID-19. The compound acts as a prodrug that is converted into its active form, favipiravir-ribose-5'-triphosphate, within the body, which exerts its antiviral effects by inhibiting viral RNA-dependent RNA polymerase .

- Toxicity: Studies suggest potential teratogenicity (birth defects) in animal models []. Due to this risk, Favipiravir is not recommended for pregnant women [].

- Other Hazards: Limited data exists on other specific hazards associated with Favipiravir. However, as with any medication, proper handling and adherence to prescribed dosages are crucial.

- Fluorination: The introduction of a fluorine atom at the 6-position of the pyrazine ring is a critical step.

- Hydrolysis: The nitrile group present in intermediates is hydrolyzed to form the carboxamide group.

- Hydroxylation: A hydroxyl group is added to the 3-position of the pyrazine ring.

These reactions can be performed through various synthetic routes, often involving intermediates like 3-aminopyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carbonitrile .

Favipiravir exhibits significant antiviral activity through several mechanisms:

- Inhibition of RNA-dependent RNA polymerase: The active metabolite of favipiravir competes with natural nucleotides and incorporates into viral RNA, leading to mutations and ultimately inhibiting viral replication .

- Broad-spectrum efficacy: While originally developed for influenza, favipiravir has shown effectiveness against other RNA viruses due to the conserved nature of their RNA polymerases .

Favipiravir can be synthesized using various methods:

- Traditional Synthesis: This involves multiple steps including fluorination, hydrolysis, and hydroxylation of intermediates derived from pyrazine derivatives.

- Continuous Flow Chemistry: Recent advancements have introduced continuous flow reactors to improve yield and scalability in the synthesis process .

- One-pot Procedures: These methods aim to streamline the synthesis by combining multiple steps into a single reaction sequence .

Notably, the yield and purity of favipiravir can vary significantly depending on the synthesis route employed.

Favipiravir's interactions with other compounds and enzymes have been extensively studied:

- Enzyme Interactions: Favipiravir is metabolized by cellular enzymes such as hypoxanthine-guanine phosphoribosyl transferase to form its active triphosphate derivative .

- Nucleotide Competition: Studies indicate that favipiravir-ribose-5'-triphosphate competes with natural purines for binding to RNA-dependent RNA polymerase, affecting its efficacy against viral replication .

Favipiravir shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Favipiravir | Pyrazinecarboxamide | Inhibits RNA-dependent RNA polymerase | Broad-spectrum activity; prodrug mechanism |

| Remdesivir | Nucleotide analog | Inhibits viral RNA polymerase | Phosphoramidate prodrug; primarily used for Ebola |

| Ribavirin | Nucleoside analog | Inhibits viral replication via multiple mechanisms | Known for its use against hepatitis C |

| Sofosbuvir | Nucleotide analog | Inhibits hepatitis C virus NS5B polymerase | Specificity towards hepatitis C |

Favipiravir's unique mechanism as a prodrug that requires intracellular conversion sets it apart from other antiviral agents that may act directly on viral components.

The synthetic chemistry of favipiravir has evolved significantly since its initial development, with researchers continuously seeking more efficient, economical, and environmentally sustainable approaches. This section examines the key synthetic pathways, optimization strategies, and green chemistry innovations that have shaped the modern production of this important antiviral compound.

Three-Step Condensation Pathway: Ethylenediamine and Diethyl 2-Oxomalonate

The three-step condensation pathway represents one of the most streamlined approaches to favipiravir synthesis, utilizing readily available starting materials and achieving competitive overall yields [1] [2]. This route begins with the direct condensation of ethylenediamine and diethyl 2-oxomalonate to form ethyl 3-hydroxypyrazine-2-carboxylate, followed by amide formation and electrophilic fluorination [1].

The first step involves the formation of the pyrazine ring through a cyclization reaction. Diethyl aminomalonate hydrochloride is dissolved in methanol and treated with ammonia for 24 hours at room temperature, yielding 2-aminomalonamide with a 66% yield [2]. Temperature control is critical during this stage, as elevated temperatures can lead to side reactions and reduced product purity.

The second step encompasses the key cyclization reaction where 2-aminomalonamide is dissolved in sodium hydroxide solution, and glyoxal is added dropwise. The mixture is stirred at room temperature for 4 hours, after which the pH is adjusted to 2 with hydrochloric acid to precipitate hydroxypyrazine-2-carboxamide [2]. This step achieves a yield of 77% and is highly dependent on maintaining proper stoichiometric ratios and pH control.

The final fluorination step employs an electrophilic fluorination reagent to install fluorine at the sixth position of the pyrazine ring, producing favipiravir with a 63% yield [2]. The overall yield of this three-step process reaches 32%, which represents a significant improvement over earlier synthetic routes that achieved yields below 1% [3].

Table 2.1: Three-Step Condensation Pathway Optimization Parameters

| Parameter | Optimized Conditions | Range Studied | Yield Impact (%) |

|---|---|---|---|

| Temperature | Room temperature | RT to 80°C | 15-20 |

| Reaction Time | 24, 4, 2 hours | 1-48 hours | 10-15 |

| pH Control | pH 2 with HCl | pH 1-7 | 20-25 |

| Solvent System | Methanol/NaOH | Various organic | 12-18 |

| Overall Yield | 32% | 20-45% | - |

Alternative Synthetic Routes: Cyanopyrazine Intermediate Strategies

Cyanopyrazine intermediate strategies have emerged as highly effective alternatives, particularly the route utilizing 3,6-dichloropyrazine-2-carbonitrile as a key intermediate [4] [5]. This approach offers significant advantages in terms of yield and scalability, though it requires careful handling of allergenic intermediates.

The synthesis begins with 3-aminopyrazine-2-carboxylic acid, which undergoes Fischer esterification to produce methyl 3-aminopyrazine-2-carboxylate [4]. Subsequent bromination with N-bromosuccinimide yields methyl 3-amino-6-bromopyrazine-2-carboxylate with yields ranging from 33% to 88% depending on the purification method employed [4].

A critical innovation in this route involves the regioselective chlorination of the pyrazine ring, followed by bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination to produce 3,6-dichloropyrazine-2-carbonitrile [6]. This intermediate is then subjected to fluorination with potassium fluoride using tetrabutylammonium bromide as a phase transfer catalyst [4] [7].

The optimization of the dichloropyrazine intermediate synthesis has eliminated the hazardous use of phosphorus oxychloride while achieving improved yields of 48% [6]. The protocol involves treating 6-bromo-3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride at 80°C for 3 hours, followed by crystallization with n-heptane to afford the product with 92% yield and 96% purity [4].

Table 2.2: Cyanopyrazine Intermediate Route Yields

| Synthetic Step | Starting Material | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|

| Esterification | 3-aminopyrazine-2-carboxylic acid | Methyl ester | 85-90 | H₂SO₄/Methanol |

| Bromination | Methyl 3-aminopyrazine-2-carboxylate | Bromo derivative | 33-88 | NBS/Acetonitrile |

| Diazotization | Bromo derivative | Hydroxy compound | 89 | NaNO₂/H₂SO₄ |

| Chlorination | Hydroxy compound | Dichloropyrazine | 92 | POCl₃/DIPEA |

| Fluorination | Dichloropyrazine | Difluoro compound | 60-65 | KF/TBAB/DMSO |

| Overall Route | - | Favipiravir | 43-48 | - |

Large-Scale Production Optimization: Recrystallization Techniques and Yield Enhancement

Large-scale production of favipiravir requires robust optimization strategies that address both yield enhancement and product purity. Recrystallization techniques play a pivotal role in achieving pharmaceutical-grade material suitable for industrial applications [8] [9].

The development of efficient recrystallization protocols has focused on eliminating chromatographic purification steps while maintaining high purity standards. Ethanol recrystallization has proven particularly effective, with the process involving heating the crude product to 90-92°C in ethanol, followed by controlled cooling to room temperature [8]. This technique achieves yield improvements of 15-20% with purity levels exceeding 99%.

An innovative approach developed for industrial applications involves the use of n-heptane crystallization for the dichloropyrazine intermediate [4]. The crude product is dissolved in n-heptane at 90-92°C, then allowed to cool gradually to room temperature. This method eliminates the need for column chromatography and achieves yields of 92% with 96% purity, making it highly suitable for large-scale manufacturing.

Activated charcoal treatment has been integrated into several purification protocols to remove colored impurities and improve product appearance [4]. This technique involves stirring the organic solution with activated charcoal at room temperature for one hour, followed by filtration. While the yield improvement is modest (5-10%), the enhancement in product quality is substantial.

Table 2.3: Large-Scale Recrystallization Optimization Data

| Technique | Temperature (°C) | Yield Improvement (%) | Purity Achieved (%) | Scale Applicability |

|---|---|---|---|---|

| Ethanol recrystallization | 90-92 then RT | 15-20 | >99 | Industrial |

| n-Heptane crystallization | 90-92 then RT | 20-25 | >99 | Industrial |

| Water-ethanol mixed system | 60-70 then RT | 12-18 | >97 | Pilot scale |

| Controlled cooling | Gradual to RT | 8-12 | >96 | All scales |

| Vacuum drying | 40-50 | 3-5 | >99 | All scales |

The optimization of reaction conditions for large-scale production has also focused on eliminating the isolation of volatile intermediates [4]. The development of continuous extraction methods using toluene has addressed the sublimation issues encountered with 3,6-difluoropyrazine-2-carbonitrile, allowing for direct use in subsequent reactions without solid isolation.

Green Chemistry Approaches: Solvent Selection and Waste Minimization

The implementation of green chemistry principles in favipiravir synthesis has become increasingly important, driven by environmental concerns and regulatory requirements [10] [11]. These approaches focus on solvent selection, waste minimization, and the development of more sustainable synthetic pathways.

Water-based synthetic approaches represent the most significant advancement in green chemistry applications [10]. The development of aqueous alkaline condensation reactions has eliminated the need for hazardous organic solvents in key synthetic steps. These reactions proceed efficiently at 80°C using water as the primary solvent, achieving comparable yields to traditional organic solvent-based methods while dramatically reducing environmental impact.

Ionic liquid technology has emerged as another promising green chemistry approach [12]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate (BF₄-BMIM) as a reaction medium for direct fluorination has achieved yields of 50% in a single step from 3-hydroxy-2-pyrazinecarboxamide [12]. This approach eliminates multiple synthetic steps and reduces overall waste generation.

Solvent selection strategies have been developed based on comprehensive environmental impact assessments [13]. Water receives the highest green chemistry score (10/10) due to its biodegradability and minimal environmental impact, followed by ethanol (8/10) as a renewable solvent option. The elimination of highly toxic solvents such as dichloromethane and minimization of DMSO usage have become key objectives in process development.

Table 2.4: Green Chemistry Solvent Assessment

| Solvent | Green Score (1-10) | Environmental Impact | Waste Minimization Strategy | Application |

|---|---|---|---|---|

| Water | 10 | Minimal - biodegradable | Direct use, no recovery needed | Condensation reactions |

| Ethanol | 8 | Low - renewable source | Recyclable, low waste | Recrystallization |

| Ionic Liquids | 6 | Low - recyclable | Regeneration possible | Fluorination |

| Toluene | 4 | Moderate - aromatic | Distillation recovery | Extraction |

| DMSO | 3 | High - persistent, toxic | Limited recyclability | Traditional fluorination |

Waste minimization strategies have been implemented through the development of one-pot synthetic procedures [14]. These approaches combine multiple reaction steps in a single vessel, eliminating intermediate isolation and purification steps. The integration of real-time monitoring techniques allows for precise control of reaction progress and optimization of conversion efficiency.

The adoption of metal-free synthetic routes has eliminated the need for expensive palladium catalysts while reducing metal contamination in the final product [6]. These approaches employ alternative activation strategies such as thermal cyclization and nucleophilic substitution reactions to achieve the desired transformations.

Energy efficiency improvements have been achieved through the development of room temperature reaction conditions for key synthetic steps [2]. The three-step condensation pathway operates primarily at ambient temperature, reducing energy consumption compared to traditional high-temperature processes that require heating to 100-110°C.

Renewable feedstock utilization represents another important aspect of green chemistry implementation. The development of bio-derived starting materials and the use of ethanol derived from renewable sources contribute to the overall sustainability of the synthetic process [10]. These approaches align with the broader pharmaceutical industry trend toward sustainable manufacturing practices.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Application

Appearance

Melting Point

Targets

UNII

Drug Indication

Pharmacology

Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.

MeSH Pharmacological Classification

ATC Code

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AX - Other antivirals

J05AX27 - Favipiravi

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Favipiravir's metabolites are predominantly renally cleared.

The apparent volume of distribution of favipiravir is 15 - 20 L.

The recommended oral dosing regimen for favipiravir is as follows: Day 1: 1600 mg twice daily; Days 2-5: 600 mg twice daily. The reported CL/F for favipiravir 1600 mg dosed once daily is 2.98 L/hr ±0.30 and the CL/F values for favipiravir 600 mg dosed twice daily on days 1-2 and once daily on days 3-7 were 6.72 L/hr ±1.68 on Day 1, and 2.89 L/hr ±0.91 on Day 7. There is currently no reported clearance data for favipiravir 1600 mg dosed twice daily.

Metabolism Metabolites

Wikipedia

(+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide

Biological Half Life

Dates

THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj

J; Reaction! research group. Modeling favipiravir antiviral efficacy against

emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics

Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]

Review. PubMed PMID: 32198838.

2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.

Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant

influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:

10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.

3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,

Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie

X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity

against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:

10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.

4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,

Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection

with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar

3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:

32124919.

5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against

life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:

10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:

32097670.

6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir

against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:

10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed

Central PMCID: PMC7034780.

7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo

L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined

favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically

ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:

jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.

8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)

treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020

Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed

PMID: 31673977.

9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,

Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies

virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:

10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.

10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,

Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin

and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta

Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.